N-(Azido-PEG2)-N-Boc-PEG4-acid
Overview
Description
N-(Azido-PEG2)-N-Boc-PEG4-acid is a polyethylene glycol (PEG)-based compound that features an azide group and a Boc-protected amino group. This compound is commonly used in click chemistry reactions due to its azide functionality, which can react with alkyne groups to form stable triazole linkages. The Boc-protected amino group allows for selective deprotection under acidic conditions, making it a versatile intermediate in various synthetic applications.
Mechanism of Action
Target of Action
N-(Azido-PEG2)-N-Boc-PEG4-acid is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The azide group in this compound enables PEGylation via Click Chemistry . Click Chemistry refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields . The azide group can react with molecules containing alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the ubiquitin-proteasome system . By binding to the target protein and an E3 ubiquitin ligase, PROTACs lead to the ubiquitination
Biochemical Analysis
Biochemical Properties
N-(Azido-PEG2)-N-Boc-PEG4-acid interacts with various biomolecules through its azide group . The azide group enables PEGylation via Click Chemistry . The terminal carboxylic acid can react with primary amino groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Cellular Effects
The effects of this compound on cells are primarily due to its ability to modify proteins and enzymes . It can label cellular target proteins and study drug target engagement with drug surrogates in live cells . Furthermore, cellular membrane lipids and proteins could be selectively labelled with this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through its azide group . The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Transport and Distribution
Given its hydrophilic nature, it is likely to be distributed throughout the aqueous compartments of cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-PEG2)-N-Boc-PEG4-acid typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG2 and PEG4 chains.
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Azido-PEG2)-N-Boc-PEG4-acid undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkyne groups in the presence of a copper catalyst to form triazole linkages.
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Deprotection: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are typical reagents.
Deprotection: Trifluoroacetic acid (TFA) is used for Boc deprotection.
Major Products
Triazole Derivatives: Formed from click chemistry reactions.
Amines: Resulting from the reduction of the azide group.
Free Amines: Obtained after Boc deprotection.
Scientific Research Applications
N-(Azido-PEG2)-N-Boc-PEG4-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of drug delivery systems and diagnostic agents.
Industry: Applied in the production of advanced materials and surface modifications.
Comparison with Similar Compounds
Similar Compounds
N-(Azido-PEG2)-N-Boc-PEG3-acid: Similar structure but with a shorter PEG chain.
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester: Contains an NHS ester group instead of a carboxylic acid.
Uniqueness
N-(Azido-PEG2)-N-Boc-PEG4-acid is unique due to its combination of azide and Boc-protected amino groups, along with the PEG4 chain, which provides enhanced solubility and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N4O10/c1-22(2,3)36-21(29)26(6-10-32-14-13-31-9-5-24-25-23)7-11-33-15-17-35-19-18-34-16-12-30-8-4-20(27)28/h4-19H2,1-3H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUIQDKNHMQIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701107377 | |
Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701107377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2093153-82-1 | |
Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2093153-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701107377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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